![molecular formula C16H30Si2 B14618497 [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) CAS No. 59877-35-9](/img/structure/B14618497.png)
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is an organic compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its chemical stability and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-5-(propan-2-yl)-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene+2(Trimethylsilyl chloride)→[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Formation of silyl ethers or other substituted derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for material science.
作用機序
The mechanism by which [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and the creation of complex molecular architectures.
類似化合物との比較
Similar Compounds
Tetramethylsilane (TMS): A simpler compound with similar trimethylsilyl groups but lacking the aromatic ring.
Hexamethyldisilane: Contains two silicon atoms bonded to trimethylsilyl groups, used in similar applications.
Trimethylsilyl Chloride: A reagent used in the synthesis of silyl ethers and other organosilicon compounds.
Uniqueness
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is unique due to its combination of aromatic and aliphatic features, along with the presence of multiple trimethylsilyl groups. This structural complexity provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
59877-35-9 |
|---|---|
分子式 |
C16H30Si2 |
分子量 |
278.58 g/mol |
IUPAC名 |
trimethyl-(2-methyl-5-propan-2-yl-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C16H30Si2/c1-12(2)14-11-15(17(4,5)6)13(3)10-16(14)18(7,8)9/h10-12H,1-9H3 |
InChIキー |
QAXJBNPPLDBGPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



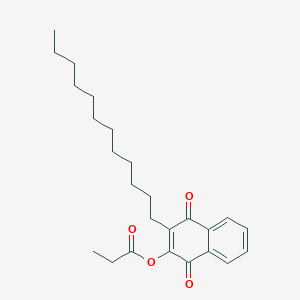
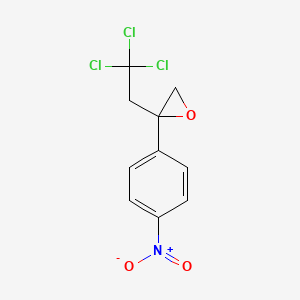
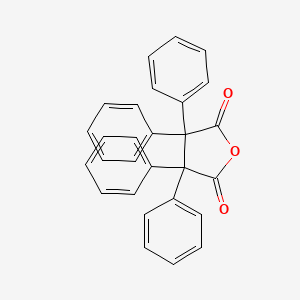
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
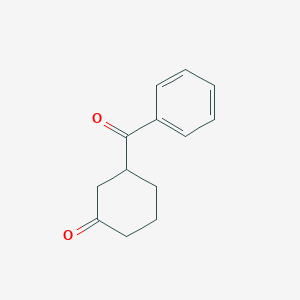
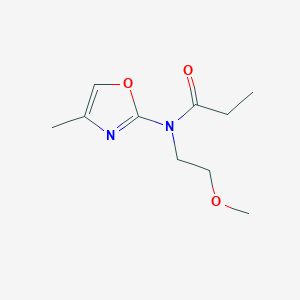
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

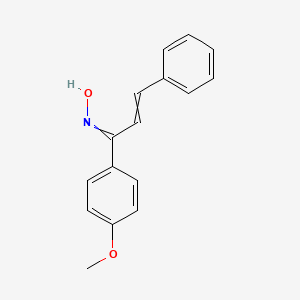

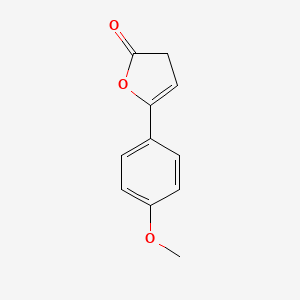
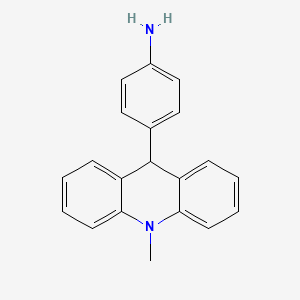
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
